![molecular formula C7H10N6 B13073144 1-[(1-Methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13073144.png)
1-[(1-Methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1-Methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-4-amine is a heterocyclic compound that features both a triazole and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1-Methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-4-amine typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For instance, 1-methyl-1H-1,2,3-triazole can be synthesized by reacting methyl azide with an alkyne under copper(I) catalysis.
Attachment of the Triazole to the Pyrazole: The triazole ring is then linked to the pyrazole ring via a methylene bridge. This can be done by reacting the triazole with a suitable pyrazole derivative in the presence of a base such as sodium hydride.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and more efficient catalysts to enhance the reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions: 1-[(1-Methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, which might reduce any double bonds or nitro groups present.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where it can react with alkyl halides to form secondary or tertiary amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, sodium hydride.
Major Products:
Oxidation: N-oxides of the triazole or pyrazole rings.
Reduction: Reduced forms of any double bonds or nitro groups.
Substitution: Secondary or tertiary amines.
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in various organic reactions.
Materials Science: It can be used in the synthesis of polymers and other materials with specific electronic or photonic properties.
Biology and Medicine:
Drug Development: Due to its heterocyclic structure, it can serve as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors in the body.
Biological Probes: It can be used in the design of probes for studying biological processes, such as enzyme activity or protein interactions.
Industry:
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Electronics: Utilized in the development of organic semiconductors or other electronic materials.
Mechanism of Action
The mechanism of action of 1-[(1-Methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-4-amine depends on its specific application:
In Catalysis: It acts as a ligand, coordinating to a metal center and facilitating various catalytic cycles.
In Drug Development: It may interact with specific molecular targets such as enzymes or receptors, inhibiting or modulating their activity. The triazole and pyrazole rings can engage in hydrogen bonding, π-π stacking, and other interactions with biological molecules.
Comparison with Similar Compounds
1-[(1-Benzyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-4-amine: Similar structure but with a benzyl group instead of a methyl group.
1-[(1-Methyl-1H-1,2,3-triazol-4-yl)methyl]-3-methyl-1H-pyrazol-4-amine: Similar structure but with an additional methyl group on the pyrazole ring.
Uniqueness: 1-[(1-Methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-4-amine is unique due to its specific combination of a triazole and a pyrazole ring, which can confer distinct electronic and steric properties. This makes it particularly versatile for various applications in catalysis, materials science, and drug development.
This compound’s unique structure allows for a wide range of chemical modifications and applications, making it a valuable tool in both research and industry.
Properties
Molecular Formula |
C7H10N6 |
|---|---|
Molecular Weight |
178.20 g/mol |
IUPAC Name |
1-[(1-methyltriazol-4-yl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C7H10N6/c1-12-4-7(10-11-12)5-13-3-6(8)2-9-13/h2-4H,5,8H2,1H3 |
InChI Key |
WRWMZKUOUIXPNK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=N1)CN2C=C(C=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(Thiophen-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13073063.png)

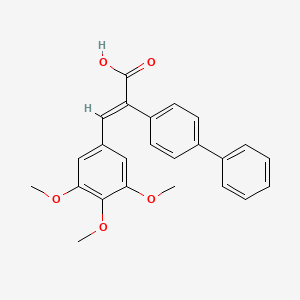
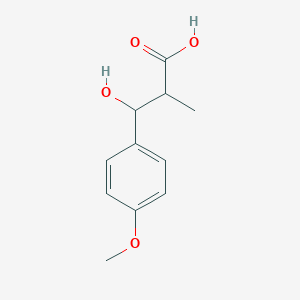
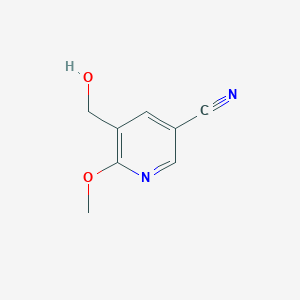
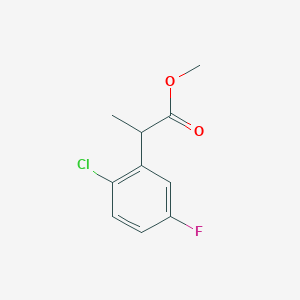
![1-[(6-Bromopyridin-3-yl)methyl]-1,4-diazepane](/img/structure/B13073090.png)
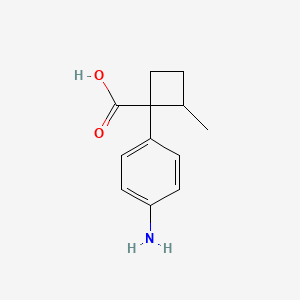
![2-Methyl-3H-imidazo[4,5-B]pyridin-7-amine](/img/structure/B13073098.png)
![2-fluoro-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline](/img/structure/B13073106.png)
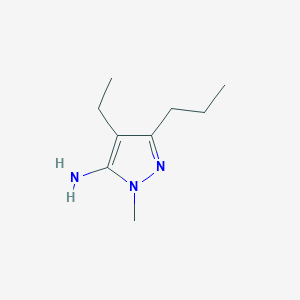
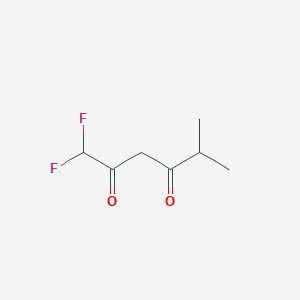
![1-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine](/img/structure/B13073153.png)

